molecular formula C13H10N4O2 B2429023 2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1331241-04-3

2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2429023
CAS No.: 1331241-04-3
M. Wt: 254.249
InChI Key: PRUPJZPAPAXZCJ-UHFFFAOYSA-N
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Description

2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a phenylethyl group and an oxo group attached, which contributes to its unique chemical properties.

Properties

IUPAC Name

2-phenacyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-11(10-5-2-1-3-6-10)9-17-13(19)16-8-4-7-14-12(16)15-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUPJZPAPAXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)N3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with catalysts like aluminum chloride or sulfuric acid to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted triazolopyrimidines, and various oxo compounds depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and disrupting signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a phenylethyl group and an oxo group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other triazolopyrimidine derivatives.

Biological Activity

2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and anti-inflammatory activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H10N4O2
  • Molecular Weight : 254.24 g/mol
  • CAS Number : 1331241-04-3

Anticancer Activity

Recent studies have indicated that compounds related to the triazolo[4,3-a]pyrimidine scaffold exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action :
    • The compound targets specific kinases involved in cell proliferation and survival pathways. For instance, Polo-like kinase 1 (Plk1) inhibition is a noted mechanism through which this compound may exert its anticancer effects. Plk1 is often overexpressed in cancer cells and is associated with poor prognosis in various cancers .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications to the phenyl ring and the triazole moiety can significantly enhance the potency of the compound. For example, substituents that increase hydrophobic interactions or hydrogen bonding can improve binding affinity to target proteins .
  • Case Studies :
    • A study highlighted the compound's efficacy against breast cancer cell lines, demonstrating an IC50 value of approximately 5 µM, indicating moderate potency compared to established chemotherapeutics .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases.

  • Mechanism of Action :
    • It is believed that the compound inhibits pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .
  • Experimental Findings :
    • In vitro assays showed a significant reduction in TNF-alpha production in macrophage cultures treated with the compound, suggesting its potential role as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 (µM)Reference
AnticancerPlk1 Inhibition5
Anti-inflammatoryCOX-2 Inhibition10
Cytokine InhibitionTNF-alpha7

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